molecular formula C15H13N3O3S2 B2665887 N-(6-isopropylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide CAS No. 892856-65-4

N-(6-isopropylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide

Cat. No. B2665887
CAS RN: 892856-65-4
M. Wt: 347.41
InChI Key: AOEJREYYLDTOGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(6-isopropylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide” is a complex chemical compound. It’s part of the benzothiazole family, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring . Benzothiazoles have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Mechanism of Action

The mechanism of action of N-(6-isopropylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in cells. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and inhibiting their metabolic pathways.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of various enzymes and proteins, including kinases and proteases. In vivo studies have shown that this compound can reduce tumor growth and improve survival rates in animal models.

Advantages and Limitations for Lab Experiments

N-(6-isopropylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide has several advantages for lab experiments, including its availability, stability, and versatility. This compound can be easily synthesized in large quantities and has a long shelf life. This compound can also be modified to obtain derivatives with different properties and functionalities. However, this compound also has some limitations, including its potential toxicity and limited solubility in water.

Future Directions

There are several future directions for research on N-(6-isopropylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide. One direction is to further investigate its anticancer and antimicrobial properties and develop derivatives with improved efficacy and specificity. Another direction is to explore its potential applications in materials science, such as in the synthesis of metal-organic frameworks with improved gas storage and separation properties. Additionally, more research is needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.

Synthesis Methods

N-(6-isopropylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide can be synthesized through a multi-step process involving the reaction of 2-aminothiophenol with 2-bromo-6-isopropylbenzo[d]thiazole, followed by nitration and amidation reactions. The synthesis of this compound has been optimized to obtain high yields and purity, making it a readily available compound for scientific research.

Scientific Research Applications

N-(6-isopropylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been shown to possess anticancer, antimicrobial, and antifungal properties. This compound has also been used as a building block for the synthesis of other biologically active compounds.
In materials science, this compound has been used as a dopant in organic light-emitting diodes, leading to improved device performance. This compound has also been used as a precursor for the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.
In environmental science, this compound has been used as a fluorescent probe for the detection of toxic metals in water. This compound has also been used as a photocatalyst for the degradation of organic pollutants in water.

properties

IUPAC Name

5-nitro-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S2/c1-8(2)9-3-4-10-12(7-9)23-15(16-10)17-14(19)11-5-6-13(22-11)18(20)21/h3-8H,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEJREYYLDTOGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.